molecular formula C6H7ClO3S B067568 2,5-dimethylfuran-3-sulfonyl Chloride CAS No. 166964-26-7

2,5-dimethylfuran-3-sulfonyl Chloride

Cat. No. B067568
CAS RN: 166964-26-7
M. Wt: 194.64 g/mol
InChI Key: PIXAQZAVANAGLE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2,5-dimethylfuran-3-sulfonyl Chloride consists of six carbon atoms, seven hydrogen atoms, one chlorine atom, three oxygen atoms, and one sulfur atom .

Scientific Research Applications

Photocatalytic Oxidation

2,5-Dimethylfuran is one of the products of selective oxidation of 5-hydroxymethylfurfural (HMF), an important furan platform compound . It’s currently attracting much attention due to its potential as a new energy chemical . The photocatalytic oxidation of HMF to 2,5-diformylfuran (DFF) has the advantages of mild reaction conditions, easy separation of catalyst and product, green, and environmental protection .

Synthesis of Biofuel and Fine Chemicals

2,5-Dimethylfuran is regarded as an important biomass-based compound that can be used not only as a biofuel but also as a building block for various high value-added fine chemicals, such as p-xylene, linear ketone/alcohol, and pyrrole . One-pot conversion of saccharides to 2,5-DMF without 5-HMF isolation is more desirable due to the greater energy integration and higher production efficiency .

Organic Synthesis

2,5-dimethylfuran-3-sulfonyl Chloride is a versatile chemical compound used in scientific research for its diverse applications. Its unique properties make it an ideal candidate for various studies, spanning from organic synthesis to material science.

Material Science

As mentioned above, 2,5-dimethylfuran-3-sulfonyl Chloride’s unique properties make it suitable for studies in material science. It could potentially be used in the development of new materials with unique properties.

Catalyst Regeneration

In some processes, the catalyst needed regeneration after every 10 cycles, which involved treatment of the deactivated catalyst under H2 flow at 220 °C for 2 h . 2,5-dimethylfuran-3-sulfonyl Chloride could potentially be used in such processes.

Tandem Catalysis

A metal-acid functionalized 2D metal-organic framework (MOF; Pd/NUS-SO3H), as an ultrathin nanosheet of 3–4 nm with Lewis acid, Brønsted acid, and metal active sites, was prepared based on the diazo method for acid modification and subsequent metal loading . This new composite catalyst gives substantially higher yields of DMF than all reported catalysts for different saccharides (fructose, glucose, cellobiose, sucrose, and inulins) .

Safety and Hazards

The safety data sheet for a similar compound, 2,5-Dimethyl-3-furoyl chloride, indicates that it is combustible, harmful if swallowed, in contact with skin or if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

2,5-dimethylfuran-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClO3S/c1-4-3-6(5(2)10-4)11(7,8)9/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXAQZAVANAGLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383523
Record name 2,5-dimethylfuran-3-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethylfuran-3-sulfonyl Chloride

CAS RN

166964-26-7
Record name 2,5-dimethylfuran-3-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dimethylfuran-3-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2,5-dimethyl-furan-3-sulfonylchloride was prepared by the method of Example 40B with DMF (28 mmoles, 2.2 ml), sulfurylchloride (24 mmoles, 1.9 ml) and 2,5-dimethyl-furan (14 mmoles, 1.5 ml). Flash chromatography (5% ethyl acetate/hexanes) provided 0.61 g (22%) of a yellow liquid.
Name
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

DMF (2.2 ml, 28 mmol) and sulfuryl chloride (1.9 ml, 24 mmol) were stirred at 0° C. for 30 minutes and then the 2,5-dimethylfuran (1.5 ml, 14 mmol) was slowly added. The reaction mixture was heated to 60° C. for 30 minutes, then cooled to ambient temperature and poured into ice water (200 ml). The aqueous layer was extracted with EtOAc (100 ml) and then the organic layer was dried (MgSO4) filtered and concentrated to collect 0.69 g of a brown liquid. Flash chromatography (5% EtOAc/hexane) provided 0.607 g (22% yield) of a yellow liquid.
Name
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
22%

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